2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives have been studied for their DNA intercalation activities as anticancer agents . They have been designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cells .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the use of 2-hydrazinopyridine and substituted aromatic aldehydes .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives include condensation of 4-hydrazinopyrrolo[2,3-d]pyrimidin-2 (1H)-one with an appropriate triethyl orthoester or by oxidative cyclization of 4-benzylidenehydrazinopyrrolo[2,3-d]pyrimidin-2 (1H)-one with chloranil .Scientific Research Applications
Chemistry: : In synthetic organic chemistry, this compound is used as a precursor for developing novel triazoloquinoxaline derivatives. Its structural framework serves as a scaffold for the design of new molecules with enhanced properties.
Biology: : The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It's being studied for its potential as a lead compound in drug discovery.
Medicine: : Its pharmacological properties make it a candidate for therapeutic applications. Research is ongoing to evaluate its efficacy in treating various diseases.
Industry: : In the chemical industry, the compound is utilized as an intermediate in the synthesis of high-value chemicals and pharmaceuticals.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process:
Formation of the Triazoloquinoxaline Core: : The triazoloquinoxaline moiety is synthesized by reacting a suitable quinoxaline derivative with an appropriate triazole. Conditions often include the use of a strong acid or base, depending on the specific reagents.
Introduction of the Propyl Group: : This step involves the alkylation of the triazoloquinoxaline core with a propyl halide under basic conditions.
Attachment of the Acetamide Moiety: : The acetamide group is introduced via an amidation reaction, typically using an acyl chloride and an amine.
Incorporation of the Trifluoromethylphenyl Group: : The final step involves the reaction with a trifluoromethylphenyl reagent, often under conditions that facilitate the formation of the desired acetamide linkage.
Industrial Production Methods: Industrial production of this compound may employ continuous flow chemistry techniques to streamline the synthesis. This approach allows for better control over reaction parameters and scaling up the production efficiently. The use of automated reactors and optimized reaction conditions can significantly enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation at the propyl group, forming hydroxyl or ketone derivatives.
Reduction: : Reduction reactions might target the carbonyl groups, resulting in alcohol derivatives.
Substitution: : The trifluoromethyl group can participate in nucleophilic aromatic substitution, leading to a variety of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include KMnO4 or CrO3 under acidic conditions.
Reduction: : Typical reducing agents are LiAlH4 or NaBH4 in protic solvents.
Substitution: : Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products Formed: Oxidation and reduction reactions modify the side chains, creating alcohols, ketones, and other functionalized derivatives, each with potentially unique biological activities.
Comparison with Similar Compounds
Unique Features: : The trifluoromethylphenyl group and the triazoloquinoxaline core distinguish it from other compounds, providing unique pharmacokinetic and pharmacodynamic properties.
Similar Compounds: : Comparable compounds include other triazoloquinoxalines and fluorinated acetamides, which share structural similarities but differ in specific functional groups and their biological activities.
Properties
IUPAC Name |
2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O2/c1-2-7-17-26-27-19-20(31)28(15-10-5-6-11-16(15)29(17)19)12-18(30)25-14-9-4-3-8-13(14)21(22,23)24/h3-6,8-11H,2,7,12H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUVDSDWWPRENR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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